6,7-dimethyl-3-{2-oxo-2-[3-(pyridin-4-yloxy)azetidin-1-yl]ethyl}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6,7-dimethyl-3-{2-oxo-2-[3-(pyridin-4-yloxy)azetidin-1-yl]ethyl}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a thiazolo[3,2-a]pyrimidinone core, which is known for its biological activity.
Preparation Methods
The synthesis of 6,7-dimethyl-3-{2-oxo-2-[3-(pyridin-4-yloxy)azetidin-1-yl]ethyl}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thiazolo[3,2-a]pyrimidinone core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the azetidinyl group: This step involves the reaction of the thiazolo[3,2-a]pyrimidinone intermediate with an azetidinone derivative, often facilitated by a coupling reagent such as EDCI or DCC.
Attachment of the pyridin-4-yloxy group: This can be accomplished through nucleophilic substitution reactions, where the azetidinyl intermediate reacts with a pyridin-4-ol derivative under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
6,7-dimethyl-3-{2-oxo-2-[3-(pyridin-4-yloxy)azetidin-1-yl]ethyl}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize reaction rates and yields.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-3-{2-oxo-2-[3-(pyridin-4-yloxy)azetidin-1-yl]ethyl}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to 6,7-dimethyl-3-{2-oxo-2-[3-(pyridin-4-yloxy)azetidin-1-yl]ethyl}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include other thiazolo[3,2-a]pyrimidinone derivatives and azetidinone-containing compounds. These compounds share structural similarities but may differ in their substituents and overall biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
6,7-dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-12(2)20-18-22(17(11)24)13(10-26-18)7-16(23)21-8-15(9-21)25-14-3-5-19-6-4-14/h3-6,13,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUHRCXPOIPCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CC(C3)OC4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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